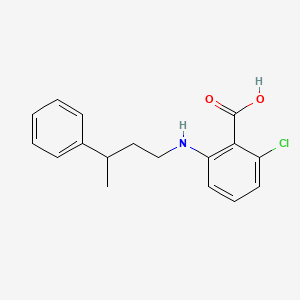
2-Chloro-6-(3-phenylbutylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(3-phenylbutylamino)benzoic acid, also known as C16, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. C16 is a derivative of diclofenac, which is a widely used NSAID. C16 has been found to be more effective than diclofenac in reducing inflammation and pain.
Mécanisme D'action
2-Chloro-6-(3-phenylbutylamino)benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Chloro-6-(3-phenylbutylamino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Chloro-6-(3-phenylbutylamino)benzoic acid has also been found to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-(3-phenylbutylamino)benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in inflammation and pain. 2-Chloro-6-(3-phenylbutylamino)benzoic acid is also relatively easy to synthesize, making it readily available for use in experiments. However, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to have some cytotoxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-6-(3-phenylbutylamino)benzoic acid. One area of interest is the development of more water-soluble derivatives of 2-Chloro-6-(3-phenylbutylamino)benzoic acid, which would make it easier to administer in vivo. Another area of interest is the investigation of the potential anticancer properties of 2-Chloro-6-(3-phenylbutylamino)benzoic acid. Further studies are needed to determine the mechanism of action of 2-Chloro-6-(3-phenylbutylamino)benzoic acid in cancer cells and to evaluate its efficacy in preclinical models. Finally, there is a need for more studies on the safety and toxicity of 2-Chloro-6-(3-phenylbutylamino)benzoic acid, particularly with regard to its potential cytotoxic effects.
Méthodes De Synthèse
The synthesis of 2-Chloro-6-(3-phenylbutylamino)benzoic acid involves the reaction of 2-chloro-6-nitrobenzoic acid with 3-phenylbutylamine in the presence of a reducing agent such as iron powder. The reaction proceeds through a reduction of the nitro group to an amino group, followed by an amide bond formation between the carboxylic acid group of the benzoic acid and the amine group of the 3-phenylbutylamine.
Applications De Recherche Scientifique
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-Chloro-6-(3-phenylbutylamino)benzoic acid has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-chloro-6-(3-phenylbutylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(13-6-3-2-4-7-13)10-11-19-15-9-5-8-14(18)16(15)17(20)21/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZQUVHZSBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C(=CC=C1)Cl)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)

![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)
![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)
![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)

